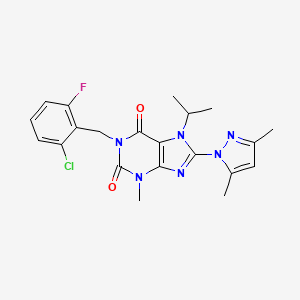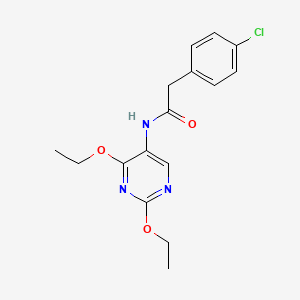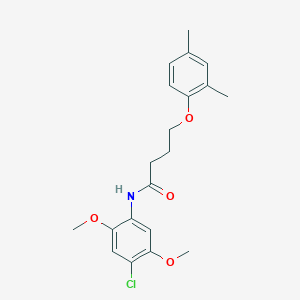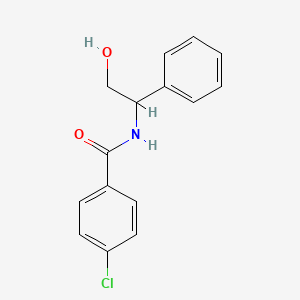![molecular formula C11H10FN2NaO2 B2855364 Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-57-5](/img/structure/B2855364.png)
Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have a broad range of chemical and biological properties and are known to interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound has a predicted boiling point of 3534±220 °C and a density of 149 . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a range of biological activities .
Action Environment
The compound is recommended to be stored in a dry, room temperature environment , suggesting that moisture and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a condensation reaction between an aldehyde or ketone with an amine and a carboxylic acid or its derivatives.
Isopropyl Group Addition: The isopropyl group is introduced via an alkylation reaction using isopropyl bromide or chloride.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or isopropyl positions using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodides or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of imidazole derivatives on various biological systems. It can act as a probe to investigate enzyme inhibition or receptor binding.
Medicine: In the medical field, imidazole derivatives are known for their antimicrobial and anti-inflammatory properties. This compound can be used in the development of new drugs targeting bacterial infections or inflammatory diseases.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
4-Fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylic acid
1-Isopropyl-1H-benzo[d]imidazole-2-carboxylate
Uniqueness: Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate stands out due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
sodium;4-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.Na/c1-6(2)14-8-5-3-4-7(12)9(8)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLLEHDCNWOHRK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2855285.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)



![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)

![N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2855296.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)


![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2855302.png)
